1-Butyl-4-methylpyridin-1-ium benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-4-methylpyridin-1-ium benzoate is an organic compound with the molecular formula C16H21NO2. It is a pyridinium-based ionic liquid, which means it is a salt in the liquid state at room temperature. This compound is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Butyl-4-methylpyridin-1-ium benzoate can be synthesized through a quaternization reaction. The process involves the reaction of 4-methylpyridine with butyl bromide to form 1-butyl-4-methylpyridinium bromide. This intermediate is then reacted with sodium benzoate to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically involves the use of large reactors, controlled temperature, and pressure conditions to facilitate the reactions efficiently .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Butyl-4-methylpyridin-1-ium benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzoate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution reactions using various nucleophiles.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyridinium ring.
Reduction: Reduced forms of the pyridinium ring.
Substitution: Various substituted pyridinium compounds.
Wissenschaftliche Forschungsanwendungen
1-Butyl-4-methylpyridin-1-ium benzoate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis due to its ionic liquid properties.
Biology: Investigated for its potential use in biological systems as a stabilizing agent for enzymes and proteins.
Medicine: Explored for its antimicrobial and antifungal properties.
Wirkmechanismus
The mechanism of action of 1-butyl-4-methylpyridin-1-ium benzoate involves its interaction with molecular targets through ionic interactions and hydrogen bonding. The compound can disrupt the cell membrane of microorganisms, leading to their death. In electrochemical applications, it facilitates the transfer of ions, enhancing the efficiency of the devices .
Vergleich Mit ähnlichen Verbindungen
1-Butyl-3-methylimidazolium chloride: Another ionic liquid with similar properties but different applications.
1-Ethyl-3-methylimidazolium tetrafluoroborate: Known for its use in electrochemical applications.
1-Butyl-4-methylpyridinium hexafluorophosphate: Similar structure but different anion, leading to varied properties.
Uniqueness: 1-Butyl-4-methylpyridin-1-ium benzoate is unique due to its specific combination of the pyridinium cation and benzoate anion, which imparts distinct properties such as high thermal stability and low volatility. These characteristics make it suitable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
920759-11-1 |
---|---|
Molekularformel |
C17H21NO2 |
Molekulargewicht |
271.35 g/mol |
IUPAC-Name |
1-butyl-4-methylpyridin-1-ium;benzoate |
InChI |
InChI=1S/C10H16N.C7H6O2/c1-3-4-7-11-8-5-10(2)6-9-11;8-7(9)6-4-2-1-3-5-6/h5-6,8-9H,3-4,7H2,1-2H3;1-5H,(H,8,9)/q+1;/p-1 |
InChI-Schlüssel |
OAZYRGDWSGNZSY-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC[N+]1=CC=C(C=C1)C.C1=CC=C(C=C1)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.